molecular formula C9H14N2O3S2 B2413394 [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine CAS No. 944894-80-8

[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine

Cat. No.: B2413394
CAS No.: 944894-80-8
M. Wt: 262.34
InChI Key: ZFHMDFJDXBKLAM-UHFFFAOYSA-N
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Description

Benzensulfonamide

Feature This compound Benzensulfonamide
Core Scaffold Thiophene ring Benzene ring
Sulfonyl Substituent Morpholine-linked Hydrogen-linked
Electronic Effects Electron-rich thiophene + EWG sulfonyl Electron-poor benzene + EWG
Hydrogen Bonding Methylamine (-NH₂) and sulfonyl oxygen (-SO₂-) Sulfonamide (-NH₂) only

Key Differences :

  • Aromatic System : Thiophene’s sulfur atom enhances electron density compared to benzene, altering π-interactions.
  • Sulfonyl Group : Morpholine substitution increases steric bulk and conformational complexity.

4-(Thiophen-2-ylsulfonyl)morpholine (CAS 79279-29-1)

Feature This compound 4-(Thiophen-2-ylsulfonyl)morpholine
Substituents Thiophene-3-methylamine + thiophene-2-sulfonyl Thiophene-2-sulfonyl + morpholine
Hydrogen Bonding Methylamine (-NH₂) and sulfonyl oxygen Sulfonyl oxygen only
Solubility Enhanced by methylamine’s polar interactions Lower due to absence of amine

Key Differences :

  • Functional Groups : The methylamine group in the target compound introduces additional hydrogen bonding capacity, potentially improving bioavailability.
  • Electronic Profile : Thiophene’s electron density is further modulated by the methylamine group compared to the unsubstituted thiophene in 4-(Thiophen-2-ylsulfonyl)morpholine.

Data Tables and Research Findings

Molecular Properties

Property Value Source
Molecular Formula C₉H₁₄N₂O₃S₂
Molecular Weight 286.33 g/mol
SMILES NCc1sccc1S(=O)(=O)N1CCOCC1
InChIKey ZFHMDFJDXBKLAM-UHFFFAOYSA-N

Conformational Stability

Conformer Energy (cm⁻¹) Stability Relative to Chair-Eq
Chair-Eq 65,442 ± 4 Most stable
Chair-Ax 65,333 ± 4 109 ± 4 cm⁻¹ higher energy

Source : Rotational spectroscopy and theoretical calculations.

Properties

IUPAC Name

(3-morpholin-4-ylsulfonylthiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S2/c10-7-8-9(1-6-15-8)16(12,13)11-2-4-14-5-3-11/h1,6H,2-5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHMDFJDXBKLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(SC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine typically involves the reaction of thienylmethylamine with morpholine and a sulfonylating agent. One common method includes the following steps:

    Sulfonylation: The thienylmethylamine is reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

    Morpholine Addition: The intermediate is then reacted with morpholine under reflux conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted thienyl derivatives.

Scientific Research Applications

Biomedical Research Applications

1. Cancer Therapeutics

  • Summary: The compound is being investigated for its potential use in targeted drug delivery systems for cancer treatment.
  • Methods of Application: It can be conjugated with molecules that selectively target cancer cells, improving therapeutic efficacy while minimizing side effects.
  • Results and Outcomes: Preclinical studies have shown promising results in tumor regression and improved survival rates in animal models.

2. Neurodegenerative Diseases

  • Summary: Due to its inhibitory effects on glycogen synthase kinase 3 (GSK3), the compound is being explored for treating Alzheimer's disease and other neurodegenerative conditions.
  • Mechanism: GSK3 is implicated in neurofibrillary tangle formation, a hallmark of Alzheimer's disease. Inhibition of GSK3 may mitigate cognitive decline associated with such diseases.
  • Case Study: A study demonstrated that compounds inhibiting GSK3 improved cognitive function in animal models of Alzheimer's disease, suggesting potential for human application .

Petroleum Engineering Applications

1. Heavy Oil Recovery

  • Summary: The compound may enhance the efficiency of heavy oil extraction processes.
  • Methods of Application: It can be incorporated into polymer flooding systems to modify the viscosity of injected water, thus improving sweep efficiency during oil recovery.
  • Expected Outcomes: Laboratory studies indicate that using this compound could increase heavy oil recovery rates by over 20%.

Material Science Applications

1. Polymer Enhancement

  • Application Summary: The compound can be integrated into polymers to improve their mechanical properties.
  • Benefits: Enhanced durability and stability make it suitable for industrial applications where material strength is critical.

2. Agrochemical Formulations

  • Summary: It contributes to the effectiveness of pesticides and herbicides by improving their solubility and stability in formulations.

Mechanism of Action

The mechanism of action of [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine ring can enhance solubility and bioavailability. The thienyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    [5-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine: Similar structure but with a different position of the sulfonyl group.

    [3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one]: Contains a thiazolidinone ring instead of a thienyl group.

    [5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines]: Features a thiadiazole ring and different functional groups.

Uniqueness:

  • The specific arrangement of the morpholine, sulfonyl, and thienyl groups in [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine provides unique chemical and biological properties.
  • Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile and valuable compound.

Biological Activity

The compound [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine (C9H14N2O3S2) is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C9H14N2O3S2
Molecular Weight: 246.35 g/mol
IUPAC Name: 3-(Morpholin-4-ylsulfonyl)-N-methylthiophene-2-amine

The compound features a morpholine ring, which is essential for its biological activity, particularly in modulating various enzymatic pathways.

  • Inhibition of Protein Kinases:
    • The compound has shown inhibitory effects on Glycogen Synthase Kinase 3 (GSK3), a critical enzyme involved in various cellular processes including metabolism and cell survival. GSK3 inhibition has implications for treating neurodegenerative diseases such as Alzheimer's disease .
  • Anti-inflammatory Properties:
    • Preliminary studies suggest that this compound may modulate the Jun N-terminal kinase (JNK) pathway, which is involved in inflammatory responses . This modulation could lead to therapeutic applications in conditions characterized by chronic inflammation.
  • Antitumor Activity:
    • The compound has been evaluated for its antitumor properties, particularly in targeting cancer cell lines. Similar thieno derivatives have shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Summary of Biological Activities

Activity Mechanism References
GSK3 InhibitionModulates signaling pathways related to neurodegeneration
Anti-inflammatoryInhibits JNK pathway
AntitumorInduces apoptosis in cancer cells

Case Study 1: GSK3 Inhibition and Neuroprotection

A study investigated the effects of GSK3 inhibitors on neuronal survival in models of Alzheimer's disease. The results indicated that compounds similar to this compound significantly reduced tau phosphorylation, a hallmark of Alzheimer's pathology, suggesting potential neuroprotective effects .

Case Study 2: Antitumor Efficacy

In vitro studies on breast cancer cell lines demonstrated that the compound effectively inhibited cell proliferation at nanomolar concentrations. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Safety and Toxicology

While the biological activities are promising, understanding the safety profile is crucial. Current data indicate that this compound exhibits low toxicity in preliminary assessments; however, comprehensive toxicological studies are necessary to confirm these findings and assess long-term effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine, and how can reaction conditions be optimized for high yield and purity?

  • Methodology :

  • Utilize sulfonation reactions between thiophene derivatives and morpholine sulfonyl chloride under controlled pH and temperature. Microwave-assisted synthesis (e.g., 60–100°C, 20–40 min) can enhance reaction efficiency and reduce side products .
  • Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and crystallization from ethanol/water mixtures improves purity. Monitor intermediates using TLC and confirm structures via 1^1H/13^13C NMR .

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

  • Methodology :

  • Grow single crystals via slow evaporation in a solvent system (e.g., DMSO/water). Collect X-ray diffraction data and refine using SHELXL (SHELX suite) for small-molecule crystallography. Analyze bond lengths, angles, and torsional parameters to validate the morpholine sulfonyl and thiophene moieties .
  • Compare experimental data with density functional theory (DFT) calculations to resolve ambiguities in electron density maps .

Q. What spectroscopic techniques are critical for characterizing the electronic and steric properties of this compound?

  • Methodology :

  • NMR : Assign proton environments using 1^1H-1^1H COSY and 1^1H-13^13C HSQC to resolve overlapping signals near the morpholine and sulfonyl groups.
  • IR : Identify sulfonyl (S=O, ~1350–1150 cm1^{-1}) and amine (N–H, ~3300 cm1^{-1}) stretching vibrations.
  • MS : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the morpholine sulfonyl group influence the compound’s bioactivity, and what computational tools can predict its binding affinity to biological targets?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) with protein targets (e.g., kinases) to assess interactions between the sulfonyl group and catalytic residues.
  • Use QSAR models to correlate substituent electronegativity (e.g., sulfonyl’s electron-withdrawing effect) with activity trends observed in vitro .

Q. What experimental strategies are effective for evaluating the anticancer potential of this compound?

  • Methodology :

  • Screen against the NCI-60 cancer cell line panel to identify sensitivity profiles (e.g., IC50_{50} values). Compare with structurally related compounds (e.g., isoquinoline derivatives) to establish structure-activity relationships (SAR) .
  • Investigate apoptosis induction via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays (JC-1 dye) .

Q. How can the compound’s stability under physiological conditions be assessed, and what degradation pathways are relevant?

  • Methodology :

  • Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts (e.g., sulfonic acid derivatives) .
  • Use 34^{34}S isotopic labeling to trace sulfonyl group reactivity in metabolic assays .

Q. What advanced techniques resolve contradictions in reported biological activity data for morpholine sulfonyl derivatives?

  • Methodology :

  • Perform meta-analysis of published datasets to identify confounding variables (e.g., cell line genetic backgrounds, assay protocols). Validate findings using orthogonal assays (e.g., CRISPR-Cas9 gene knockout to confirm target specificity) .
  • Apply machine learning to harmonize heterogeneous data and predict outlier mechanisms .

Structural and Mechanistic Analysis

Q. How do puckering conformations of the morpholine ring affect the compound’s pharmacological properties?

  • Methodology :

  • Calculate ring puckering coordinates (Cremer-Pople parameters) from crystallographic data to quantify non-planar distortions. Correlate with solubility and membrane permeability via LogP measurements .
  • Use dynamic NMR to study ring-flipping kinetics and steric hindrance effects on binding .

Q. What role does the thiophene-methylamine moiety play in modulating the compound’s electronic properties?

  • Methodology :

  • Perform frontier molecular orbital (FMO) analysis using DFT to assess HOMO-LUMO gaps. Compare with electrochemical data (cyclic voltammetry) to validate redox behavior .
  • Synthesize analogs with substituted thiophenes (e.g., halogenation) to probe electronic effects on bioactivity .

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